Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%
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Description
Synthesis Analysis
The synthesis of compounds similar to Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine involves the use of 1-methylpyrazole as a raw material. This is subjected to acylation, bromination, and cyclization with 4-bromo-ophenylenediamine to obtain a related compound, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline .Scientific Research Applications
- Leishmaniasis is a communicable tropical disease caused by Leishmania parasites transmitted through sandfly bites. The synthesized pyrazole derivatives, including compound 13, demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates .
- Molecular docking studies supported the efficacy of compound 13 against Lm-PTR1, a potential drug target .
- Compounds 14 and 15 from the hydrazine-coupled pyrazole series showed significant inhibition against Plasmodium berghei in vivo .
- These diseases pose economic burdens in low- and middle-income countries due to limited treatment options .
- Existing antileishmanial and antimalarial drugs face challenges such as suboptimal outcomes and drug-resistant Plasmodium falciparum .
- Researchers employ various synthetic strategies to create pyrazole derivatives, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .
Antileishmanial Activity
Antimalarial Activity
Neglected Tropical Diseases (NTDs)
Drug Resistance Challenges
Synthetic Strategies
Future Prospects
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-14-17(13-20-21)16-8-6-7-15(11-16)12-19-18-9-4-2-3-5-10-18/h6-8,11,13-14,18-19H,2-5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJXPGTVADPIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CNC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine |
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